molecular formula C18H37PSn B14378884 Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane CAS No. 90127-34-7

Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane

Cat. No.: B14378884
CAS No.: 90127-34-7
M. Wt: 403.2 g/mol
InChI Key: QPNCCPHWAPRBRV-UHFFFAOYSA-N
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Description

Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane is a specialized organophosphorus compound that features a phosphane group bonded to a propyl chain, which is further substituted with a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl[3-(trimethylstannyl)propyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable alkyl halide, such as 3-bromopropyltrimethylstannane. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used in Stille coupling reactions.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The major products are typically biaryl compounds or other substituted organic molecules, depending on the nature of the organic halide used in the reaction.

Scientific Research Applications

Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of dicyclohexyl[3-(trimethylstannyl)propyl]phosphane in catalytic reactions involves its role as a ligand. It coordinates with transition metal centers, stabilizing the metal complex and facilitating the catalytic cycle. The trimethylstannyl group can participate in transmetallation steps, transferring organic groups to the metal center and enabling subsequent reaction steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity in cross-coupling reactions. Its steric bulk and electronic properties also make it a valuable ligand in transition metal catalysis, offering different reactivity and selectivity compared to other phosphine ligands .

Properties

CAS No.

90127-34-7

Molecular Formula

C18H37PSn

Molecular Weight

403.2 g/mol

IUPAC Name

dicyclohexyl(3-trimethylstannylpropyl)phosphane

InChI

InChI=1S/C15H28P.3CH3.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h14-15H,1-13H2;3*1H3;

InChI Key

QPNCCPHWAPRBRV-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)CCCP(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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